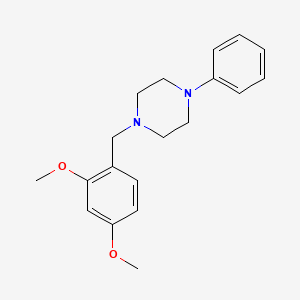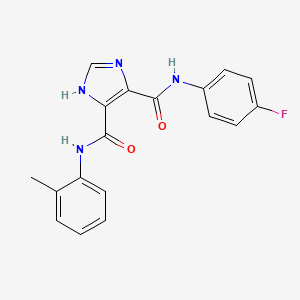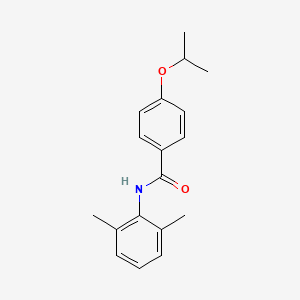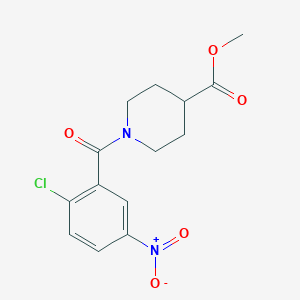
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the coumarin family. Cloricromene has been widely studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antithrombotic properties.
Mécanisme D'action
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. It also scavenges free radicals and inhibits platelet aggregation, which contributes to its anti-inflammatory and antithrombotic properties.
Biochemical and Physiological Effects:
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the adhesion of leukocytes to the endothelium. 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular protective effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high yield. It is also readily available and relatively inexpensive. However, 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which may limit its use in some experiments. It also has a short half-life in vivo, which may affect its pharmacological activity.
Orientations Futures
There are several future directions for the study of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. One potential area of research is the development of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one-based drugs for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. Additionally, the development of novel synthesis methods and analogs of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one involves the condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting intermediate is then reacted with 4-chlorobenzaldehyde and isopropyl alcohol to obtain 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. The purity of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
6-chloro-4-phenyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11(2)21-17-10-16-14(8-15(17)19)13(9-18(20)22-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWDRBFMLRBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)



![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)
![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)
![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)